

Spectroscopic Characterization of 4-(2-chloroethyl)acetophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-chloroethyl)acetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(2-chloroethyl)acetophenone**, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. The experimental protocols provided are generalized for aromatic ketones and serve as a standard reference for obtaining such data.

Data Presentation

The spectroscopic data for **4-(2-chloroethyl)acetophenone** is summarized in the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₀ H ₁₁ ClO
Molecular Weight	182.65 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragments (m/z)	167, 149, 139, 111, 75

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1685	Strong	C=O stretch
~1600, ~1400	Medium	C=C aromatic ring
~1260	Strong	C-C(=O)-C stretch
~750	Strong	C-Cl stretch

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹H NMR data is predicted using computational models and has not been experimentally verified.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Aromatic (ortho to C=O)
~7.45	Doublet	2H	Aromatic (meta to C=O)
~3.80	Triplet	2H	-CH ₂ -Cl
~3.15	Triplet	2H	Ar-CH ₂ -
~2.60	Singlet	3H	-C(=O)CH ₃

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹³C NMR data is predicted using computational models and has not been experimentally verified.

Chemical Shift (ppm)	Assignment
~197.5	C=O
~144.0	Aromatic (C-CH ₂ CH ₂ Cl)
~136.0	Aromatic (C-C=O)
~129.0	Aromatic (CH)
~128.5	Aromatic (CH)
~44.5	-CH ₂ -Cl
~34.5	Ar-CH ₂ -
~26.5	-C(=O)CH ₃

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

- A dilute solution of **4-(2-chloroethyl)acetophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
- The separated compound enters the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.

- The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil.
- Alternatively, the solid sample can be mixed with KBr powder and pressed into a pellet.
- The sample is placed in the path of an infrared beam.
- The spectrometer measures the absorption of infrared radiation at different wavenumbers as the molecules vibrate and rotate.
- The resulting spectrum shows absorption bands corresponding to the different functional groups present in the molecule. For aromatic ketones, a strong carbonyl (C=O) stretch is typically observed around 1685-1666 cm^{-1} .^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The NMR tube is placed in the spectrometer's magnet.

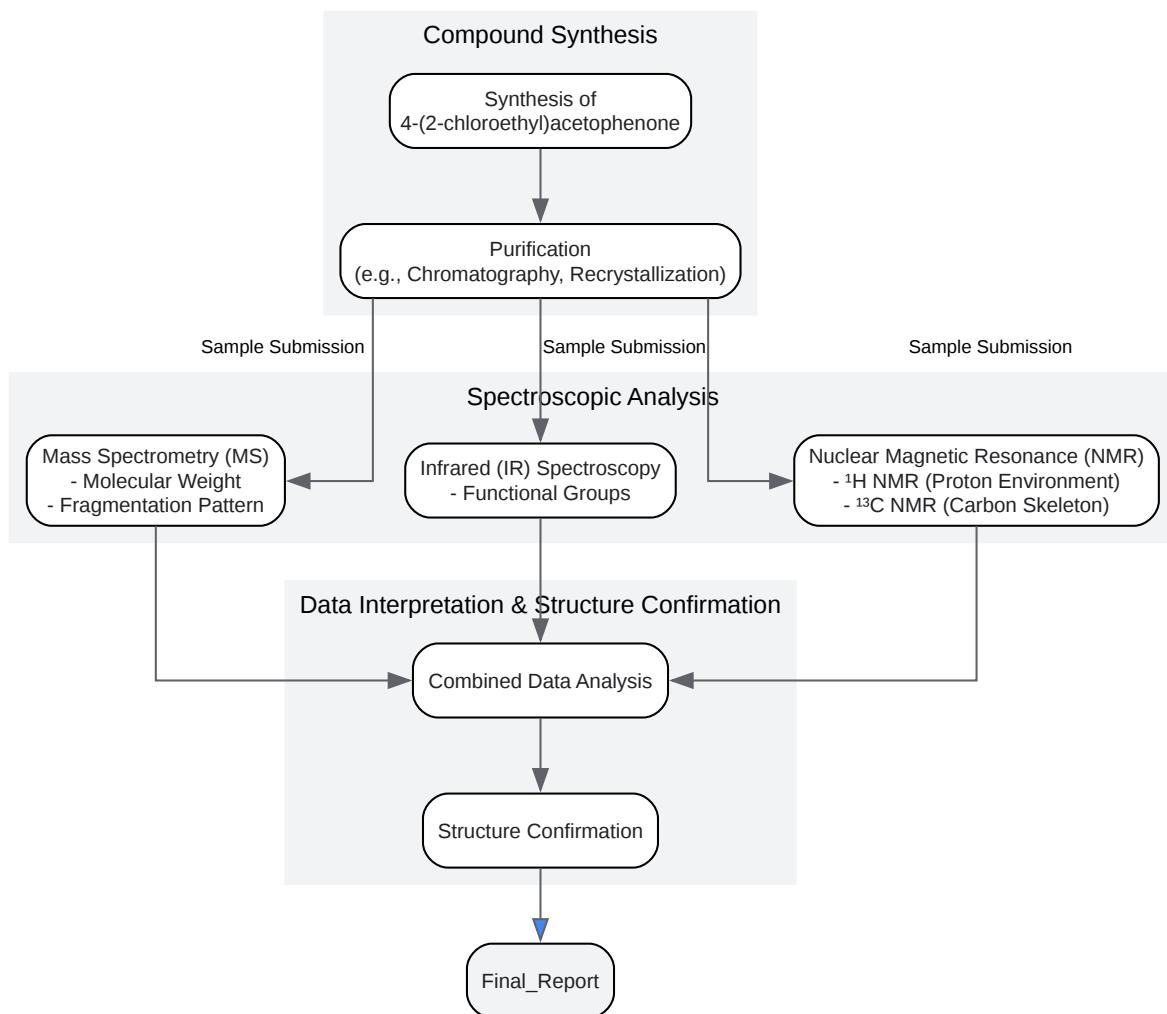
- For ^1H NMR, a radiofrequency pulse is applied to excite the hydrogen nuclei. The resulting signals are detected as the nuclei relax.
- For ^{13}C NMR, a different radiofrequency range is used to excite the carbon-13 nuclei. Proton decoupling is typically used to simplify the spectrum.
- The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum, which shows chemical shifts for each unique nucleus in the molecule.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like **4-(2-chloroethyl)acetophenone**.

Workflow for Spectroscopic Characterization



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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